Acetyl-Ser-Asp-Lys-Pro

概要

説明

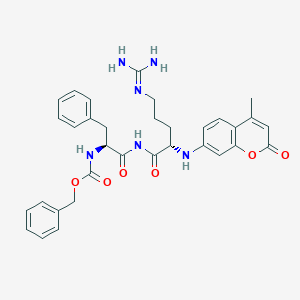

Acetyl-Ser-Asp-Lys-Pro (AcSDKP) is formed in bone marrow cells by enzymatic processing of thymosin β4. It inhibits the entry of pluripotent hemopoietic stem cells into the S-phase of the cell cycle and protects against Ara-C lethality in mice .

Synthesis Analysis

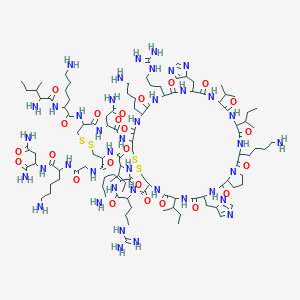

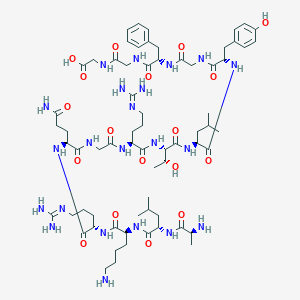

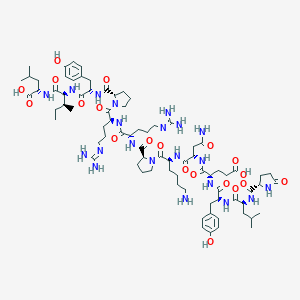

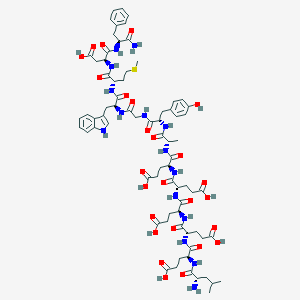

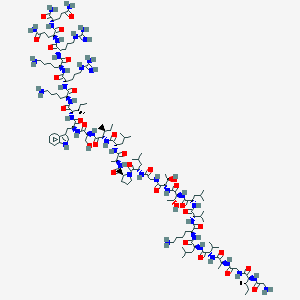

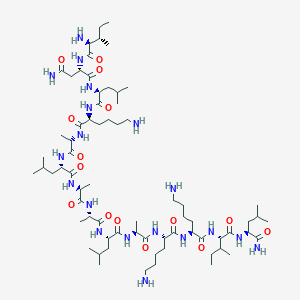

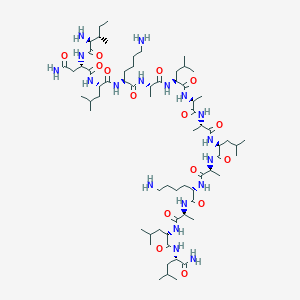

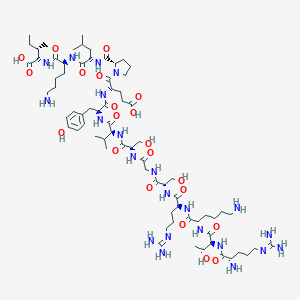

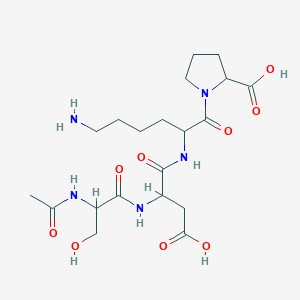

AcSDKP is formed in bone marrow cells by enzymatic processing of thymosin β4 . It has been found to have anti-inflammatory mechanisms in hypertension-induced target organ damage .Molecular Structure Analysis

The molecular structure of AcSDKP has been studied and is available in various databases .Chemical Reactions Analysis

AcSDKP is formed in bone marrow cells by enzymatic processing of thymosin β4 . The chemical reaction involved in its formation has been represented asCC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCC)C(=O)N1CCCC1C(=O)O . Physical And Chemical Properties Analysis

AcSDKP has a molecular weight of 487.5 g/mol. It has 7 hydrogen bond donors and 10 hydrogen bond acceptors. It has 14 rotatable bonds .科学的研究の応用

Hematopoiesis Regulation

- Field : Hematology

- Application : AcSDKP is a physiological regulator of hematopoiesis, inhibiting the entry into the S-phase of murine and human hematopoietic stem cells .

- Method : AcSDKP can be administered via continuous subcutaneous (SC) infusion or fractionated SC injections .

- Results : AcSDKP has been shown to reduce the damage to specific compartments in the bone marrow resulting from treatment with chemotherapeutic agents, ionizing radiations, hyperthermy, or phototherapy .

Protection Against Chemotherapy-Induced Toxicity

- Field : Oncology

- Application : AcSDKP has been shown to reduce the toxicity and the hematopoietic damage induced by doxorubicin (DOX), a widely used anticancer drug .

- Method : AcSDKP can be administered for 3 days, at a dose of 2.4 μg/d, by continuous subcutaneous (SC) infusion or fractionated SC injections starting 48 hours before DOX treatment .

- Results : AcSDKP could reduce DOX-induced mortality in mice and could protect particularly the long-term reconstituting cells (LTRCs) in addition to colony forming units-spleen, high proliferative potential colony-forming cells, and colony-forming units–granulocyte-macrophage (CFU-GM) from DOX toxicity .

Inhibition of Cardiac Fibroblast Growth

- Field : Cardiology

- Application : AcSDKP inhibits the growth of cardiac fibroblasts and also inhibits TGF 1-stimulated phosphorylation of Smad2 .

- Method : The exact method of application is not specified in the source .

- Results : AcSDKP inhibited the proliferation of isolated cardiac fibroblasts but significantly stimulated the proliferation of vascular smooth muscle cells .

Attenuation of ER Stress-Stimulated Collagen Production

- Field : Pharmacology

- Application : AcSDKP attenuates ER stress-stimulated collagen production in cardiac fibroblasts by inhibiting CHOP-mediated NF-κB expression .

- Method : Human cardiac fibroblasts (HCFs) were pre-treated with AcSDKP (10 nM) and then stimulated with tunicamycin ™ (0.25 μg/mL) .

- Results : AcSDKP inhibits TM-induced collagen production by attenuating ER stress-induced UPRs upregulation and CHOP/NF-κB transcriptional signaling pathways .

Inhibition of Cardiac Fibroblast Growth

- Field : Cardiology

- Application : AcSDKP inhibits the growth of cultured neonatal rat cardiac fibroblasts stimulated by TGF 1 .

- Method : The cells were treated with AcSDKP (0.01 and 1 nmol/L) for 24 hours .

- Results : Absorbance is reduced at 490 nm in the cells treated with AcSDKP 0.01 and 1 nmol/L compared with that of untreated cells .

Inhibition of Pluripotent Hemopoietic Stem Cells

Safety And Hazards

将来の方向性

AcSDKP has been recognized as a valuable antifibrotic peptide. It has shown excellent organ-protective effects and has been confirmed to stimulate angiogenesis in vitro and in vivo . The future research directions could focus on the application of unnatural amino acids for the development of highly selective peptide linkers .

特性

IUPAC Name |

1-[2-[[2-[(2-acetamido-3-hydroxypropanoyl)amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N5O9/c1-11(27)22-14(10-26)18(31)24-13(9-16(28)29)17(30)23-12(5-2-3-7-21)19(32)25-8-4-6-15(25)20(33)34/h12-15,26H,2-10,21H2,1H3,(H,22,27)(H,23,30)(H,24,31)(H,28,29)(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJDRXEQUFWLOGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33N5O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402957, DTXSID40861258 | |

| Record name | Acetyl-Ser-Asp-Lys-Pro | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Acetylseryl-alpha-aspartyllysylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetyl-Ser-Asp-Lys-Pro | |

CAS RN |

127103-11-1 | |

| Record name | Acetyl-Ser-Asp-Lys-Pro | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。